Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent amination. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1H-pyrrole-2-carboxylate
- Methyl 5-amino-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-amino-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-7(9)10(6)2/h4-5H,3,9H2,1-2H3 |
InChI Key |
FJVNTOULGLJEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)N |
Origin of Product |
United States |
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